molecular formula C23H22N2O3 B10909855 N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)benzamide

N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)benzamide

Cat. No.: B10909855
M. Wt: 374.4 g/mol
InChI Key: OKRTWKCRKCEFCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)benzamide is a complex organic compound with a molecular formula of C22H20N2O2. This compound is part of the benzamide family, which is known for its diverse applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)benzamide typically involves a multi-step process. One common method starts with the acylation of 4-methylphenol with acetic anhydride to form 4-methylphenyl acetate. This intermediate is then reacted with 2-methyl-4-aminobenzamide under specific conditions to yield the target compound. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenols.

Scientific Research Applications

N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic actions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)benzamide stands out due to its specific structural features, such as the presence of both methyl and phenoxy groups, which contribute to its unique chemical and biological properties

Properties

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

N-[2-methyl-4-[[2-(4-methylphenoxy)acetyl]amino]phenyl]benzamide

InChI

InChI=1S/C23H22N2O3/c1-16-8-11-20(12-9-16)28-15-22(26)24-19-10-13-21(17(2)14-19)25-23(27)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,24,26)(H,25,27)

InChI Key

OKRTWKCRKCEFCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)C

solubility

1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.